Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride
Description
Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H23ClN2O2. It is known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the 3 and 9 positions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
prop-2-enyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-2-11-17-12(16)15-9-5-13(6-10-15)3-7-14-8-4-13;/h2,14H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWCRXRSRUDLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC2(CCNCC2)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a cyclic ketone. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction using an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to an alcohol or amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles, such as halides or amines, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in the central nervous system. By binding to this receptor, the compound can modulate neurotransmission and exert its effects on neuronal activity.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane-3-carboxylate: This compound shares the same spirocyclic core but lacks the allyl group.
3,9-Diazaspiro[5.5]undecane-3-carboxylate methyl ester: Similar structure with a methyl ester group instead of the allyl group.
3,9-Diazaspiro[5.5]undecane-3-carboxylate ethyl ester: Similar structure with an ethyl ester group instead of the allyl group.
Uniqueness
Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is unique due to the presence of the allyl group, which can enhance its reactivity and biological activity. The spirocyclic structure also contributes to its stability and potential as a versatile building block in synthetic chemistry.
Biological Activity
Allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse scientific sources.
Chemical Structure and Properties
This compound has the molecular formula and features a spirocyclic structure that includes nitrogen atoms at the 3 and 9 positions. This structural configuration contributes to its stability and reactivity, making it a versatile building block in synthetic chemistry and medicinal applications .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- GABA Receptor Modulation : It acts as a competitive antagonist of the γ-aminobutyric acid type A receptor (GABAAR), which is crucial for neurotransmission in the central nervous system. This interaction can modulate neuronal excitability, potentially leading to therapeutic effects in neurological disorders.
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to Allyl 3,9-diazaspiro[5.5]undecane can inhibit enzymes such as acetyl CoA carboxylase (ACC), which plays a role in fatty acid metabolism and has implications for obesity treatment .
Antimicrobial Properties
Studies have shown that Allyl 3,9-diazaspiro[5.5]undecane derivatives exhibit antimicrobial activities against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly through the inhibition of geranylgeranyltransferase I (GGTase I), leading to the blockade of cancer cell proliferation via the inactivation of downstream signaling pathways like YAP1/TAZ. This suggests potential applications in treating hyperproliferative disorders such as cancer .
Research Findings and Case Studies
Several studies have documented the biological activities and therapeutic potentials of Allyl 3,9-diazaspiro[5.5]undecane derivatives:
- Obesity Treatment : Compounds with similar spirocyclic structures have shown effectiveness in inhibiting ACC, which is linked to reduced lipid synthesis and could aid in weight management strategies .
- Neuropeptide Y Antagonism : Certain derivatives demonstrated antagonistic activity against neuropeptide Y (NPY), suggesting their potential use in treating disorders characterized by excessive NPY levels, including obesity and cardiovascular diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with allyl group | GABAAR antagonist, anticancer activity |
| 3,9-Diazaspiro[5.5]undecane-3-carboxylate | Similar spirocyclic core without allyl group | Limited biological data |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Contains an oxo group; dual μ-opioid receptor activity | Analgesic properties |
Q & A
Q. What are the optimal synthetic routes for preparing allyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, including Buchwald-Hartwig coupling or reductive amination. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate intermediates are synthesized via palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃, XantPhos, Cs₂CO₃ in 1,4-dioxane at 100°C) . Subsequent Boc deprotection with TFA/DCM yields the free amine, which is then reacted with allyl chloroformate under basic conditions to introduce the allyl group. Purity (>97%) is achieved via crystallization or flash chromatography . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time.
Q. How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic backbone and allyl group integration .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 310.2844804 for derivatives) .
- HPLC : Reverse-phase chromatography with UV detection (λmax ~208 nm) assesses purity (>95%) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve spirocyclic conformations and hydrogen-bonding networks .
Q. What precautions are necessary for handling and storing this compound?
- Storage : Under inert atmosphere (argon) at 2–8°C to prevent degradation .
- Safety : Allyl derivatives may release hazardous gases (e.g., allyl chloride) under acidic conditions. Use fume hoods, gloves, and eye protection. Hazard statements H302 (harmful if swallowed) and H319 (eye irritation) apply .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence pharmacological activity compared to non-spiro analogs?
The rigid spiro[5.5]undecane core enhances binding affinity to targets like PARP1 by restricting conformational flexibility. For example, derivatives with tert-butyl carboxylate groups showed IC₅₀ values <10 nM in PARP inhibition assays due to improved steric complementarity . Computational docking (e.g., AutoDock Vina) reveals that the spirocyclic system occupies hydrophobic pockets inaccessible to linear analogs .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
Discrepancies in potency often arise from:
- Substituent effects : Allyl vs. tert-butyl groups alter solubility and metabolic stability. For instance, allyl derivatives exhibit shorter half-lives (t₁/₂ ~2 h in vitro) compared to tert-butyl analogs (t₁/₂ >6 h) due to CYP3A4-mediated oxidation .
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or readout methods (fluorescence vs. luminescence) can skew IC₅₀ values. Normalize data using internal controls like β-actin .
Q. How can computational modeling guide the design of novel derivatives with improved target selectivity?
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., MMP3 binding) to identify residues critical for selectivity .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity. For example, electron-withdrawing groups at the 3-position enhance binding to estrogen receptors by 30% .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
Key issues include:
- Low yields in coupling steps : Switch from batch to continuous flow reactors to improve efficiency (yield increases from 45% to 72%) .
- Purification bottlenecks : Use simulated moving bed (SMB) chromatography for large-scale separation of diastereomers .
- Degradation during storage : Lyophilization with cryoprotectants (e.g., trehalose) stabilizes the hydrochloride salt for >5 years at -20°C .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
In PBS (pH 7.4), the allyl ester hydrolyzes to 3,9-diazaspiro[5.5]undecane-3-carboxylic acid within 24 h, reducing bioavailability. Strategies to mitigate this include:
- Prodrug design : Replace the allyl group with pivaloyloxymethyl (POM) esters, increasing plasma stability (t₁/₂ >8 h) .
- Nanoencapsulation : PLGA nanoparticles (size ~150 nm) protect the compound from enzymatic degradation in serum .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | 72 | 98 | Pd₂(dba)₃, 1,4-dioxane, 100°C | |
| Reductive Amination | 65 | 95 | NaBH₃CN, MeOH, 0°C |
Q. Table 2. Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) | Half-life (h) | Selectivity Index |
|---|---|---|---|---|
| Allyl ester | PARP1 | 8.2 | 2.1 | 12.5 |
| tert-Butyl ester | PARP1 | 3.7 | 6.8 | 45.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
